molecular formula C12H11F2NO B13519864 1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one

1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one

Cat. No.: B13519864
M. Wt: 223.22 g/mol
InChI Key: DHJXMUBUSHEVLM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone

InChI

InChI=1S/C12H11F2NO/c1-7-10(11(16)12(13)14)8-5-3-4-6-9(8)15(7)2/h3-6,12H,1-2H3

InChI Key

DHJXMUBUSHEVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3-dimethylindole with 1,1-difluoroethanone . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.

Reaction Conditions: The reaction typically takes place under mild conditions, using an appropriate solvent (such as dichloromethane or acetonitrile) and a Lewis acid catalyst (such as aluminum chloride). The reaction temperature is usually around room temperature.

Industrial Production Methods: While industrial-scale production details are proprietary, laboratories and research institutions can synthesize this compound using the established synthetic routes.

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions:

  • Oxidation : It may be oxidized to form corresponding ketones or other functional groups.
  • Reduction : Reduction can yield the corresponding alcohol or amine.
  • Substitution : Nucleophilic substitution reactions can occur at the indole nitrogen or the carbonyl carbon.
  • Common Reagents and Conditions : Reagents like sodium borohydride (for reduction) or acetic anhydride (for acylation) are commonly used.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : It serves as a building block for the synthesis of more complex molecules.
  • Biology : Researchers use it to study biological processes, including enzyme inhibition and receptor interactions.
  • Medicine : Its derivatives may have pharmaceutical potential, such as anticancer or antimicrobial properties.
  • Industry : It could be used in the development of novel materials or as a fluorescent probe.

Mechanism of Action

The exact mechanism by which 1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, related compounds include:

Biological Activity

1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an indole moiety, which is known for its diverse biological effects, including anticancer and antimicrobial properties. The difluoroethanone group adds to its reactivity and potential therapeutic applications.

  • Molecular Formula : C12H12F2N
  • Molar Mass : Approximately 223.22 g/mol
  • CAS Number : 1909296-38-3

The biological activity of 1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is primarily attributed to its interaction with various biological macromolecules. The indole structure allows for significant binding interactions with proteins and enzymes, potentially leading to modulation of biological pathways.

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on related compounds suggest that 1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one may also exhibit similar effects.

Antimicrobial Properties

Indole derivatives have been reported to possess antibacterial and antifungal activities. Preliminary studies suggest that 1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one may inhibit the growth of certain pathogens, although further research is necessary to establish its efficacy and mechanism.

Study 1: Anticancer Efficacy

A study investigated the anticancer effects of various indole derivatives on breast cancer cell lines. The results indicated that compounds similar to 1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential for developing this compound as a therapeutic agent against breast cancer.

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of indole derivatives, 1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one was tested against various bacterial strains. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-oneAnticancerMCF-7 (Breast Cancer)15.4[Source]
1-(1,3-Dimethylindole)-5-fluorouracilAnticancerA549 (Lung Cancer)12.0[Source]
5-MethoxyindoleAntibacterialStaphylococcus aureus20.5[Source]
6-BromoindoleAntibacterialEscherichia coli18.0[Source]

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